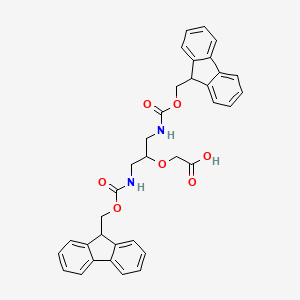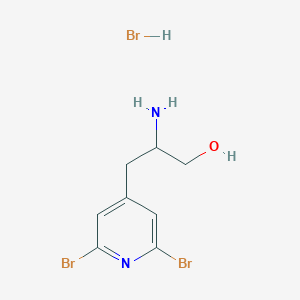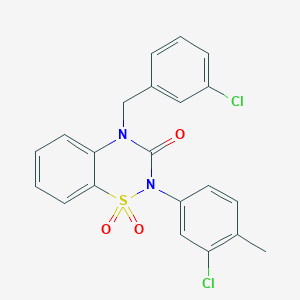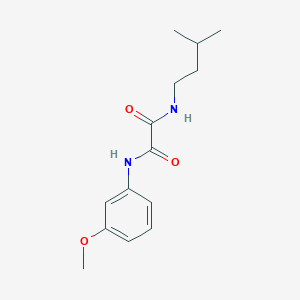
Fmoc2-DAPOA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc2-DAPOA is a chemical compound used to construct catalytic peptide dendrimers . Its full chemical name is 2-((1,3-bis((9-fluorenylmethyloxycarbonyl)amino)propan-2-yl)oxy)acetic acid .
Molecular Structure Analysis
This compound has a molecular formula of C35H32N2O7 and a molecular weight of 592.64 g/mol . The exact molecular structure would require more specific information or computational modeling for accurate representation.Physical And Chemical Properties Analysis
This compound has a molecular weight of 592.64 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific experimental data.Wissenschaftliche Forschungsanwendungen
Peptide-Based Hydrogels for Tissue Engineering
Fmoc-modified peptides, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD), self-assemble into hydrogels that provide a supportive matrix for cell attachment, proliferation, and differentiation. These hydrogels have been shown to support the multi-differentiation of mesenchymal stem cells (MSCs) into osteogenic, adipogenic, and chondrogenic lineages, suggesting their potential application in musculoskeletal tissue engineering (Wang et al., 2017).
Electroaddressing for Bioactive Matrix Assembly
The use of Fmoc-phenylalanine (Fmoc-Phe) in electroaddressing has been reported as a method to guide the assembly of bioactive matrices. This technique allows for spatially selective deposition of hydrogel matrices by utilizing electrode-induced pH gradients, facilitating the incorporation of neutral, thermally responsive polysaccharides like agarose. The process is reversible, allowing for the dynamic assembly and disassembly of materials (Liu et al., 2011).
Functional Materials from Simple Biomolecules
Fmoc-modified amino acids and short peptides are recognized for their self-assembly properties, which are utilized to create functional materials for various applications, including cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the assembly of these building blocks, offering a straightforward approach to fabricating materials with desired functionalities (Tao et al., 2016).
Eigenschaften
IUPAC Name |
2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKHZSWASPOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)




![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2968204.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2968206.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2968207.png)
![N-(3-chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2968208.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2968209.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2968210.png)
![[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol](/img/structure/B2968211.png)
